molecular formula C27H20ClN3O2S B2712124 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide CAS No. 923066-78-8

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2712124
CAS No.: 923066-78-8
M. Wt: 485.99
InChI Key: UCGOFHIALKUVHA-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and is further modified with phenoxy and pyridinylmethyl groups, enhancing its chemical versatility.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Future Directions

The compound and its derivatives have potential for further drug development . Researchers are working on the design and structure–activity relationship of bioactive molecules .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide are quite intriguing. This compound has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are of significant interest . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, which is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The chlorination of the benzothiazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

The next step involves the introduction of the phenoxy group, which can be accomplished through a nucleophilic aromatic substitution reaction. The final step is the coupling of the pyridinylmethyl group to the benzamide, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzamide group to an amine.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.

    Phenoxybenzamides: Compounds with phenoxy groups attached to benzamide structures.

    Pyridinylmethyl derivatives: Compounds with pyridinylmethyl groups attached to various cores.

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is unique due to its combination of a benzothiazole core with phenoxy and pyridinylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O2S/c1-18-22(28)14-15-24-25(18)30-27(34-24)31(17-19-9-7-8-16-29-19)26(32)21-12-5-6-13-23(21)33-20-10-3-2-4-11-20/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGOFHIALKUVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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